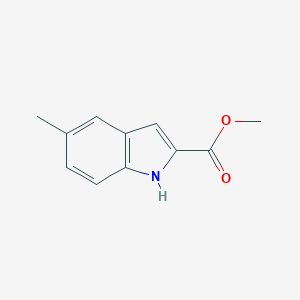

5-Méthyl-1H-indole-2-carboxylate de méthyle

Vue d'ensemble

Description

Methyl 5-methyl-1H-indole-2-carboxylate is an indolyl carboxylic acid . It can be prepared by the esterification of indole-5-carboxylic acid . It has been used as a reactant for the biosynthesis of inhibitors of protein kinases, in metal-free Friedel-Crafts alkylation, in the preparation of diphenylsulfonium ylides from Martin’s sulfurane, in cross dehydrogenative coupling reactions, in the synthesis of indirubin derivatives, and in the preparation of aminoindolylacetates .

Synthesis Analysis

The synthesis of Methyl 5-methyl-1H-indole-2-carboxylate involves the esterification of indole-5-carboxylic acid . It has been used in the preparation of a variety of enamines . The conversion of these enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The molecular formula of Methyl 5-methyl-1H-indole-2-carboxylate is C10H9NO2 . Its average mass is 175.184 Da and its monoisotopic mass is 175.063324 Da .Chemical Reactions Analysis

Methyl 5-methyl-1H-indole-2-carboxylate has been used as a reactant in various chemical reactions. These include the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, the preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, the synthesis of indirubin derivatives, and the preparation of aminoindolylacetates .Physical And Chemical Properties Analysis

Methyl 5-methyl-1H-indole-2-carboxylate is a solid substance . Its melting point ranges from 126 to 128 °C . The compound has a molecular weight of 175.18 .Applications De Recherche Scientifique

Inhibiteurs de protéines kinases

Ce composé sert de réactif dans la biosynthèse d'inhibiteurs qui ciblent les protéines kinases. Les protéines kinases jouent un rôle crucial dans la signalisation cellulaire et sont impliquées dans le contrôle de l'activité des protéines. Les inhibiteurs qui peuvent moduler ces enzymes sont précieux pour la recherche sur le cancer et d'autres maladies où la signalisation cellulaire dysfonctionne .

Alkylation de Friedel-Crafts sans métal

Il est utilisé comme réactif dans les réactions d'alkylation de Friedel-Crafts sans métal. Ce type de réaction est important pour la formation de liaisons carbone-carbone en synthèse organique, ce qui est fondamental dans le développement de produits pharmaceutiques et d'autres composés organiques complexes .

Synthèse d'ylures de diphénylsulfonium

Le 5-méthyl-1H-indole-2-carboxylate de méthyle est impliqué dans la préparation d'ylures de diphénylsulfonium à partir du sulfurane de Martin. Ces ylures sont des intermédiaires utiles en synthèse organique, en particulier dans la préparation de divers composés cycliques et acycliques .

Réactions de couplage déshydrogénatif croisé

Ce composé agit comme un réactif dans les réactions de couplage déshydrogénatif croisé (CDC), qui sont utilisées pour former des liaisons carbone-hétéroatome sans avoir besoin de substrats pré-fonctionnalisés. Ceci est bénéfique pour la construction de molécules complexes de manière plus efficace .

Synthèse de dérivés d'indirubine

Il est utilisé dans la synthèse de dérivés d'indirubine. Les indirubines sont des produits naturels ayant des activités biologiques significatives, y compris des propriétés antitumorales, et sont étudiées pour leurs applications thérapeutiques potentielles .

Préparation d'aminoindolylacétates

Enfin, ce produit chimique sert de réactif dans la préparation d'aminoindolylacétates, qui sont des composés ayant des applications potentielles en chimie médicinale en raison de leurs activités biologiques .

Mécanisme D'action

While the specific mechanism of action of Methyl 5-methyl-1H-indole-2-carboxylate is not mentioned in the search results, indole derivatives have been found to play a significant role in cell biology and have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Safety and Hazards

Orientations Futures

Methyl 5-methyl-1H-indole-2-carboxylate has been used in various chemical reactions and its efficacy as a substrate for indigoid generation has been assessed . It has potential applications in the synthesis of biologically active compounds, making it a valuable compound in drug discovery and development .

Propriétés

IUPAC Name |

methyl 5-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYBSXNKEVGXGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406439 | |

| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102870-03-1 | |

| Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

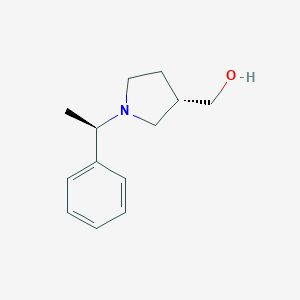

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)

![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)